molecular formula C6H8N2 B13404199 2-Amino-5-methylpyridine-d6 CAS No. 916979-10-7

2-Amino-5-methylpyridine-d6

Cat. No.: B13404199
CAS No.: 916979-10-7
M. Wt: 114.18 g/mol
InChI Key: CMBSSVKZOPZBKW-RLTMCGQMSA-N
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Description

2-Amino-5-methylpyridine-d6 is a deuterated form of 2-Amino-5-methylpyridine. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the methyl and amino groups. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methylpyridine-d6 typically involves the deuteration of 2-Amino-5-methylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O). The reaction is usually carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity of the final product is ensured through rigorous purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylpyridine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-5-methylpyridine-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.

    Industry: Applied in the synthesis of deuterated compounds for various industrial applications .

Mechanism of Action

The mechanism of action of 2-Amino-5-methylpyridine-d6 involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The presence of deuterium atoms can alter the compound’s physical and chemical properties, leading to changes in reaction rates and pathways. This makes it a valuable tool for studying reaction mechanisms and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methylpyridine-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can influence reaction kinetics and stability, making the compound particularly useful in studies requiring precise control over reaction conditions and pathways .

Properties

CAS No.

916979-10-7

Molecular Formula

C6H8N2

Molecular Weight

114.18 g/mol

IUPAC Name

3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-amine

InChI

InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D

InChI Key

CMBSSVKZOPZBKW-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])N)[2H]

Canonical SMILES

CC1=CN=C(C=C1)N

Origin of Product

United States

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